molecular formula C19H18N2O2 B2418424 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide CAS No. 149167-36-2

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide

Cat. No.: B2418424
CAS No.: 149167-36-2
M. Wt: 306.4 g/mol
InChI Key: GOYJKJWZABKDJP-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18(16-13-21-17-11-5-4-10-15(16)17)19(23)20-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,13,21H,6,9,12H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYJKJWZABKDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330887
Record name 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

149167-36-2
Record name 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This compound is part of a broader class of indole derivatives known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is C18H20N2O2. Its structure consists of an indole ring substituted with a phenylpropyl group and an acetamide moiety, which is critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Indole derivatives are known to modulate several biochemical pathways, affecting processes such as apoptosis, cell proliferation, and inflammation. Specifically, 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide has shown promise in inhibiting tumor cell growth through mechanisms that induce apoptosis and inhibit cell cycle progression.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various human cancer cell lines. A notable study tested its effects on colorectal carcinoma (HT29), prostate carcinoma (PC3), lung carcinoma (H460M), and gastric carcinoma (MKN45). The results demonstrated that the compound effectively inhibited cell viability in a dose-dependent manner, with IC50 values indicating potent cytotoxicity (Table 1).

Cell Line IC50 (µM) Mechanism of Action
HT2912.5Induction of apoptosis
PC315.0Cell cycle arrest
H460M10.0Inhibition of proliferation
MKN4514.0Apoptotic pathway activation

Case Studies

  • Colorectal Cancer : In a study examining the effects of 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide on HT29 cells, significant reductions in cell viability were observed after 72 hours of treatment. The mechanism involved the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.
  • Lung Cancer : Another investigation focused on H460M cells revealed that this compound could induce G1 phase arrest, leading to reduced proliferation rates. The study highlighted the potential for this compound to serve as a lead in developing new therapeutic agents for lung cancer.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate that while the compound exhibits potent anticancer effects, it also requires careful dosing to minimize adverse effects on normal cells.

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